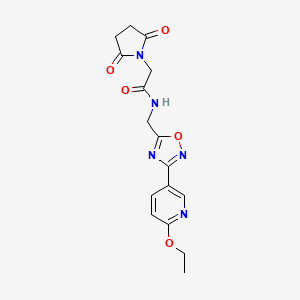

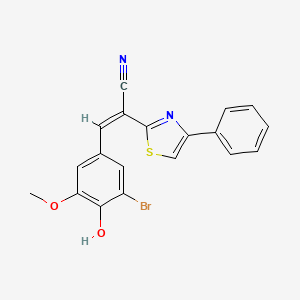

![molecular formula C12H11N5O2 B2889628 3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one CAS No. 338395-98-5](/img/structure/B2889628.png)

3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one” is a derivative of pyrazole . It has an empirical formula of C10H11N3O and a molecular weight of 189.21 .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, often involves reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones is another method used for the synthesis of pyridazine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring attached to a 4-methoxyphenyl group .Physical and Chemical Properties Analysis

The compound “this compound” has a melting point of 140-144 °C .Applications De Recherche Scientifique

Synthesis and Characterization

Research has demonstrated various synthetic routes and characterizations of pyrazolo[4,3-c]pyridazin-6-one derivatives, emphasizing their potential in creating bioactive molecules. For instance, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, where the compounds were synthesized using specific reactions and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing their potential in drug discovery (Hassan, Hafez, & Osman, 2014). Similarly, a facile, regioselective synthesis route for pyrazolo[1, 5-a]pyrimidine analogs demonstrated their anti-inflammatory and anti-cancer activities, indicating their significance in medicinal chemistry (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Biological Activities

The synthesized compounds from the pyrazolo[4,3-c]pyridazin-6-one family have shown promising biological activities. A study on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution indicated not only their practical application in material science but also hinted at the structural versatility and applicability of these compounds in diverse fields, including industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).

Safety and Hazards

Mécanisme D'action

- The primary target of this compound is not well-documented in the literature. However, it’s essential to note that it belongs to the pyridazinone class, which has versatile pharmacophores with various effects .

- The ester group of the sulphocarbamate moiety may play a crucial role in effective binding at the enzyme .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

3-amino-5-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c1-19-8-4-2-7(3-5-8)17-10(18)6-9-11(16-17)12(13)15-14-9/h2-6,14H,1H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQDIKCFPDNCQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2889549.png)

![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea](/img/structure/B2889552.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide](/img/structure/B2889558.png)

![(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2889559.png)

![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+](/img/structure/B2889560.png)